

Famotidine Sulfone: Comprehensive Structural Analysis, Molecular Characterization, and Analytical Methodologies

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Compound of Interest

Compound Name: *Famotidine Sulfone*

Cat. No.: *B13436740*

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Executive Summary

In the rigorous landscape of pharmaceutical development, the identification and quantification of Active Pharmaceutical Ingredient (API) impurities are paramount for ensuring drug efficacy and patient safety. Famotidine, a potent histamine H₂-receptor antagonist utilized primarily for peptic ulcer disease and gastroesophageal reflux disease (GERD), is susceptible to oxidative degradation [1].

The most critical oxidative degradant in this pathway is **Famotidine Sulfone**. Understanding the causality behind its formation, its distinct physicochemical properties, and the analytical methodologies required for its isolation is essential for compliance with ICH Q3A/Q3B guidelines regarding impurity profiling. This whitepaper provides an authoritative, in-depth technical guide on the chemical structure, molecular weight, formation kinetics, and validated analytical workflows for **Famotidine Sulfone**.

Chemical Structure and Molecular Properties

Famotidine contains a thioether linkage (-S-) that is highly nucleophilic. When exposed to oxidative stress (such as peroxides or atmospheric oxygen over prolonged periods), this sulfur atom undergoes sequential electrophilic attack, first forming an S-oxide (sulfoxide) and ultimately oxidizing into a sulfone group (-SO₂-).

This structural modification fundamentally alters the molecule's electron distribution and polarity. Because the sulfone group is highly electronegative, it pulls electron density away from the adjacent methylene groups, increasing the overall polarity of the molecule compared to the parent API.

Molecular Specifications

- IUPAC Name: 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfonyl]-N'-sulfamoylpropanimidamide
- Molecular Formula: C₈H₁₅N₇O₄S₃
- Molecular Weight: 369.45 g/mol [2]
- Exact Mass: 369.0347 Da

Comparative Data Analysis

To aid in analytical method development, it is crucial to understand the physicochemical divergence between the parent drug and its sulfone impurity. Table 1 summarizes these key quantitative metrics.

Table 1: Physicochemical Comparison of Famotidine and **Famotidine Sulfone**

Property	Famotidine (API)	Famotidine Sulfone (Impurity)
Molecular Formula	C ₈ H ₁₅ N ₇ O ₂ S ₃	C ₈ H ₁₅ N ₇ O ₄ S ₃
Molecular Weight	337.45 g/mol	369.45 g/mol
Oxidation State of Sulfur	Thioether (-S-)	Sulfone (-SO ₂ -)
Relative Polarity	Lower	Higher
Elution Order (RP-HPLC)	Later (Higher Retention Time)	Earlier (Lower Retention Time)
Primary m/z [M+H] ⁺	338.05	370.04

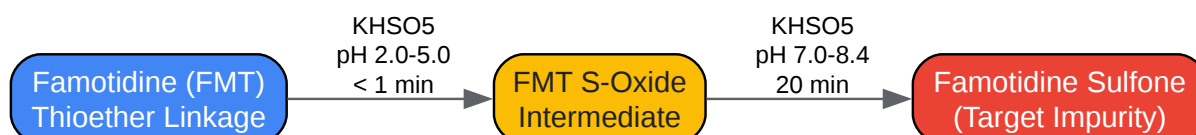
Mechanistic Pathway of Formation

To control an impurity, one must understand the causality of its generation. The oxidation of Famotidine does not occur randomly; it is a predictable, kinetically driven reaction.

Experimental studies utilizing Potassium Caroate (KHSO₅)—a strong electrophilic oxidant—demonstrate that the thioether sulfur is selectively oxidized without degrading the thiazole ring or the sulfonamide group [1]. The reaction follows second-order kinetics and is highly pH-dependent.

Kinetic Causality and Conditions

- First Stage (S-Oxide Formation): At acidic to neutral pH (2.0–5.0), the thioether is rapidly oxidized to Famotidine S-oxide in under 1 minute.
- Second Stage (Sulfone Formation): The conversion of the S-oxide to **Famotidine Sulfone** requires a slightly basic medium (pH 7.0–8.4) and a longer contact time (approximately 20 minutes) to reach quantitative yields [1].



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Diagram 1: Two-stage kinetic oxidation pathway of Famotidine to **Famotidine Sulfone**.

Analytical Detection & Quantification Workflows

To ensure trustworthiness and reproducibility, analytical protocols must be self-validating. The standard methodology for quantifying **Famotidine Sulfone** relies on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS).

Why RP-HPLC? In a reversed-phase system (using a non-polar C18 stationary phase), compounds elute based on their hydrophobicity. Because the addition of the two oxygen atoms in the sulfone group significantly increases the molecule's polarity, **Famotidine Sulfone** has less affinity for the non-polar stationary phase than the parent Famotidine. Consequently, the sulfone impurity will predictably elute before the main API peak, preventing peak tailing interference from the highly concentrated API.

Step-by-Step RP-HPLC / LC-MS Methodology

Step 1: Sample Preparation (Self-Validating Standard)

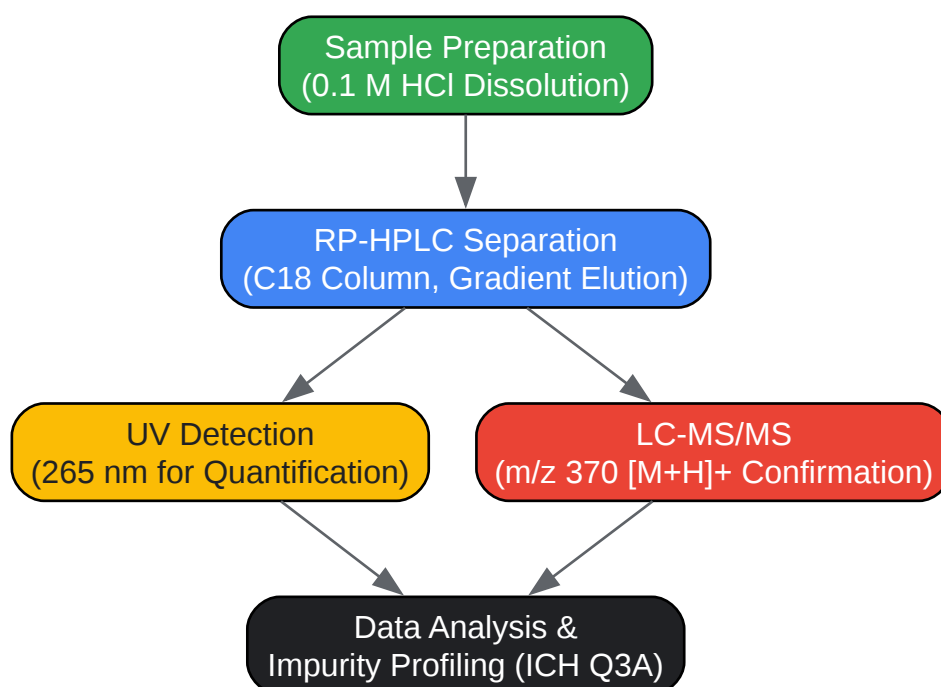
- Accurately weigh 10.0 mg of the Famotidine sample and dissolve in 5.0 mL of 0.1 M HCl to ensure complete dissolution.
- Dilute to 50.0 mL with the mobile phase.
- Validation Check: Prepare a known reference standard of **Famotidine Sulfone** (e.g., 0.1% w/w relative to API) to establish the Relative Retention Time (RRT).

Step 2: Chromatographic Separation

- Column: C18 (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: Gradient elution utilizing Buffer (e.g., 0.05 M Sodium Phosphate, pH 3.0) and Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.

Step 3: Detection and Structural Confirmation

- UV Detection: Set the Photodiode Array (PDA) detector to 265 nm, the isosbestic point where both the API and the sulfone exhibit strong absorbance.
- Mass Spectrometry: Divert the flow to an Electrospray Ionization (ESI) source in positive ion mode.
- Causality Check: Confirm the presence of the sulfone by identifying the precursor ion at m/z 370.04 $[M+H]^+$. The mass shift of exactly +32 Da from the parent API (m/z 338.05) definitively proves the addition of two oxygen atoms [3].



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Diagram 2: Self-validating RP-HPLC and LC-MS analytical workflow for impurity profiling.

Conclusion

The rigorous characterization of **Famotidine Sulfone** ($C_8H_{15}N_7O_4S_3$, MW: 369.45 g/mol) is a non-negotiable aspect of Famotidine drug formulation and stability testing. Because the thioether linkage is highly susceptible to second-order oxidation kinetics, formulation scientists must strictly control environmental oxygen, moisture, and pH during manufacturing. By

employing validated RP-HPLC and LC-MS workflows, analytical scientists can confidently detect this polar degradant, ensuring that the final pharmaceutical product maintains its structural integrity, efficacy, and safety profile over its intended shelf life.

References

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- National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5702160, Famotidine." PubChem. Available at:[\[Link\]](#)
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